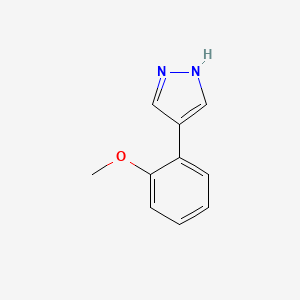

4-(2-Methoxyphenyl)-1H-pyrazole

Descripción

4-(2-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted at the 4-position with a 2-methoxyphenyl group. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)8-6-11-12-7-8/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCMYAIYTKTCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

One-Pot Synthesis via Acid-Catalyzed Cyclization

The cyclocondensation of hydrazones with α-bromo or α-phenoxy ketones represents a direct route to 4-arylpyrazoles. For instance, the reaction of 2-methoxybenzaldehyde hydrazone (1) with 2-bromoacetophenone (2) in ethanol under catalytic HCl yields 4-(2-methoxyphenyl)-1H-pyrazole (3) via intermediate enamine formation. The HCl facilitates both nucleophilic attack and subsequent cyclization by protonating the carbonyl oxygen, enhancing electrophilicity.

Optimization Insights :

-

Solvent : Ethanol proved optimal due to its polarity and ability to stabilize ionic intermediates.

-

Acid Catalyst : While HBr (generated in situ from α-bromo ketones) suffices, exogenous HCl (10 mol%) is necessary for non-brominated substrates.

-

Yield : Typical isolated yields range from 65% to 85%, depending on the electron-donating/withdrawing nature of substituents.

Spectroscopic Validation :

-

¹H NMR (DMSO-d₆, 500 MHz) : δ 13.41 (s, 1H, NH), 7.89–7.19 (m, aromatic protons), 3.87 (s, 3H, OCH₃).

-

¹³C NMR : Resonances at δ 151.4 (C-3), 143.3 (C-5), and 55.0 (OCH₃) confirm regioselective cyclization.

Vilsmeier-Haack Formylation at the Pyrazole 4-Position

Direct Formylation of Pre-Formed Pyrazoles

The Vilsmeier-Haack reaction enables regioselective formylation of 1H-pyrazoles at the 4-position. Treatment of 1-(2-methoxyphenyl)-1H-pyrazole (4) with a Vilsmeier reagent (POCl₃/DMF) at 65–70°C for 6 hours affords 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole (5) , which is subsequently reduced to the target compound.

Key Considerations :

-

Reagent Stoichiometry : A 3:1 molar ratio of POCl₃ to DMF ensures efficient electrophilic substitution.

-

Temperature Control : Prolonged heating above 70°C risks over-halogenation or decomposition.

-

Yield : Reported yields for analogous systems reach 92% after recrystallization.

Characterization Data :

-

IR (KBr) : Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (OCH₃).

-

HRMS-ESI+ : m/z calcd. for C₁₁H₁₁N₂O₂ [M+H]⁺: 203.0815; found: 203.0812.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Palladium-Catalyzed Coupling of Pyrazole Halides

4-Bromo-1H-pyrazole (6) undergoes Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid (7) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C. This method installs the 2-methoxyphenyl group with high regioselectivity.

Optimization Parameters :

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.

-

Base : Na₂CO₃ outperforms K₂CO₃ in minimizing protodeboronation.

Analytical Data :

-

¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (s, 1H, pyrazole-H), 7.63–7.29 (m, aromatic-H), 3.92 (s, 3H, OCH₃).

-

¹³C NMR : δ 139.6 (C-4), 129.4 (C-2′), 126.9 (C-1′), 55.1 (OCH₃).

Multi-Step Synthesis via Intermediate Aldehydes

Oxidation of Hydroxymethyl Precursors

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanol (8) is oxidized to the corresponding aldehyde (9) using 2-iodoxybenzoic acid (IBX) in DMSO at 20°C. Subsequent reductive amination or condensation reactions yield 4-(2-methoxyphenyl)-1H-pyrazole derivatives.

Procedure Highlights :

-

Oxidizing Agent : IBX (1.3 equiv.) in DMSO achieves >85% conversion within 1 hour.

-

Workup : Extraction with diethyl ether minimizes aldehyde oxidation.

Spectroscopic Confirmation :

-

¹H NMR (DMSO-d₆, 500 MHz) : δ 9.82 (s, 1H, CHO), 7.89–7.07 (m, aromatic-H), 3.85 (s, 3H, OCH₃).

-

HRMS-ESI+ : m/z calcd. for C₁₁H₁₁N₂O₂ [M+H]⁺: 203.0815; found: 203.0813.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each synthetic approach:

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 4-(2-Methoxyphenyl)-1H-pyrazole as an anticancer agent. Research involving molecular docking studies has demonstrated its ability to interact with vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. Compounds derived from this pyrazole have shown significant antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) .

In vivo studies utilizing the chorioallantoic membrane (CAM) model further confirmed the anticancer efficacy of these derivatives, indicating their potential for development into therapeutic agents against different types of malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(2-Methoxyphenyl)-1H-pyrazole have also been extensively documented. Several derivatives have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential as anti-inflammatory drugs . For instance, some synthesized compounds demonstrated up to 85% inhibition of edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, revealing effectiveness against various bacterial strains and fungi. In particular, derivatives containing the pyrazole framework have shown promising results against Mycobacterium tuberculosis and several common pathogens .

Antioxidant Activity

Research indicates that 4-(2-Methoxyphenyl)-1H-pyrazole exhibits notable antioxidant activity, which is crucial for developing drugs aimed at oxidative stress-related diseases. The antioxidant capacity was assessed using multiple assays, demonstrating that certain derivatives could act as potent antioxidants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(2-Methoxyphenyl)-1H-pyrazole is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring significantly influence biological activity:

Case Studies

Several case studies illustrate the practical applications of 4-(2-Methoxyphenyl)-1H-pyrazole:

- Case Study 1: A study focused on designing novel pyrazole derivatives that exhibited significant cytotoxicity against Hep-2 cancer cell lines, with IC50 values indicating strong potential for therapeutic use .

- Case Study 2: Another investigation explored the anti-inflammatory effects of synthesized pyrazole compounds in carrageenan-induced edema models, demonstrating comparable efficacy to conventional anti-inflammatory medications .

Mecanismo De Acción

The mechanism by which 4-(2-Methoxyphenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Related Pyrazole Derivatives

Structural Analogues: Ortho vs. Para Substitution

The position of the methoxy group on the phenyl ring significantly impacts reactivity and biological activity:

Key Findings :

- Regioselectivity : Ortho-substituted derivatives (e.g., 23a) dominate in synthesis (7:1 ortho:para ratio) due to steric and electronic directing effects .

Anti-Inflammatory Activity

highlights derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole with significant anti-inflammatory activity (prostaglandin inhibition at 2.5–5 mg/kg), comparable to celecoxib. However, ulcerogenic indices vary:

- Safe Compounds : Ulcer indices (UI) = 2.10–4.27 (e.g., compound 4 ) .

- High Ulcerogenicity : Compounds 9a and 14a (UI > 5) due to para-substitution or extended conjugation .

COX-2 Inhibition and Imaging

describes radiolabeled pyrazoles (e.g., [125I]51) with trifluoromethyl and iodophenyl groups as COX-2 inhibitors for PET/SPECT imaging. Unlike 4-(2-methoxyphenyl)-1H-pyrazole, these derivatives prioritize lipophilicity and radioisotope incorporation for tissue penetration and detection .

Key Observations :

Physicochemical Properties

Notable Trends:

Actividad Biológica

4-(2-Methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazoles, as a class, are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of 4-(2-methoxyphenyl)-1H-pyrazole through various studies and findings.

4-(2-Methoxyphenyl)-1H-pyrazole can be synthesized through various methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. The compound's structure features a pyrazole ring substituted with a methoxyphenyl group, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 4-(2-methoxyphenyl)-1H-pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| 4-(2-Methoxyphenyl)-1H-pyrazole | 61-85 | 76-93 | |

| Dexamethasone | 76 | 86 |

2. Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied. 4-(2-Methoxyphenyl)-1H-pyrazole and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to 4-(2-methoxyphenyl)-1H-pyrazole have shown activity against a range of bacterial strains, including E. coli and S. aureus. A study indicated that specific modifications to the pyrazole structure enhanced antibacterial activity significantly .

The biological activities of 4-(2-methoxyphenyl)-1H-pyrazole can be attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes and downregulation of inflammatory cytokines.

- Anticancer : Induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of cell cycle progression.

- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways in pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound exhibited significant anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models . Another study demonstrated that a derivative showed potent inhibition against multiple cancer cell lines with promising selectivity profiles for tumor cells over normal cells .

Q & A

Q. Key Methodological Considerations :

- Optimize reaction time and temperature (e.g., 50°C for 16 hours in THF/water for CuAAC).

- Purify intermediates via column chromatography or recrystallization.

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Phenylhydrazine, glacial acetic acid | 45-61% | |

| Click Chemistry | CuSO₄, sodium ascorbate, alkynes | ~60% | |

| Hydrolysis | NaOH/EtOH, reflux | Not reported |

How is X-ray crystallography employed in determining the molecular structure of 4-(2-Methoxyphenyl)-1H-pyrazole derivatives?

Basic

X-ray crystallography resolves bond lengths, angles, and intermolecular interactions:

- Sample Preparation : Recrystallize compounds from ethanol or THF to obtain single crystals .

- Data Collection : Use programs like SHELX for structure solution and refinement. Hydrogen atoms are modeled via riding models (aromatic C–H = 0.95 Å) or freely refined for hydroxyl groups .

- Key Metrics : Dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl in C22H18N2O2) reveal conformational flexibility .

Advanced Tip : Address disorder in crystal lattices by applying restraints or using twin refinement in SHELXL .

What computational methods are suitable for predicting the electronic properties of 4-(2-Methoxyphenyl)-1H-pyrazole?

Advanced

Density-functional theory (DFT) is widely used:

- Software : Gaussian or ORCA for geometry optimization and electronic structure analysis.

- Parameters : Employ hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials .

- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .

Case Study : Theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed strong agreement between DFT-calculated and experimental vibrational frequencies .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced

Contradictions in IR, NMR, or mass spectra often arise from:

- Tautomerism : Use variable-temperature NMR or DFT calculations to identify dominant tautomers .

- Impurities : Validate purity via HPLC or high-resolution mass spectrometry (HRMS) .

- Solvent Effects : Record NMR in multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding .

Example : In pyrazole-carboxylic acid derivatives, unexpected downfield shifts in ¹H-NMR may indicate intramolecular hydrogen bonding, resolvable via X-ray data .

What strategies are effective in evaluating the antimicrobial activity of 4-(2-Methoxyphenyl)-1H-pyrazole analogs?

Q. Advanced

- Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogens, methoxy groups) and compare bioactivity. For instance, 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives showed enhanced activity due to improved lipophilicity .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate results .

What spectroscopic techniques are critical for characterizing 4-(2-Methoxyphenyl)-1H-pyrazole derivatives?

Q. Basic

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3400 cm⁻¹) .

- NMR : ¹H/¹³C-NMR resolves substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : HRMS confirms molecular formulas (e.g., [M+H]⁺ for C12H11N5O: 249.1002) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign complex spin systems in polycyclic derivatives .

How do substituent variations on the pyrazole ring influence biological activity?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (–CF₃) enhances enzyme inhibition (e.g., carbonic anhydrase IX) by increasing electrophilicity .

- Methoxy Groups : Improve solubility and membrane permeability but may reduce target affinity due to steric effects .

- Halogens : Chlorine or fluorine at the 4-position boosts antimicrobial potency via hydrophobic interactions .

Data Insight : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole showed IC₅₀ = 0.8 µM against carbonic anhydrase IX, highlighting the impact of EWGs .

In crystallographic refinement of pyrazole derivatives, how are hydrogen atoms typically modeled?

Q. Advanced

- Riding Model : Fix C–H distances (0.95–0.98 Å) with Uiso(H) = 1.2–1.5 Ueq(C) .

- Free Refinement : Apply to hydroxyl or amine hydrogens using difference Fourier maps .

- Disorder Handling : Use PART or SIMU instructions in SHELXL to model split positions .

Software Note : SHELXPRO and OLEX2 streamline hydrogen placement and validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.